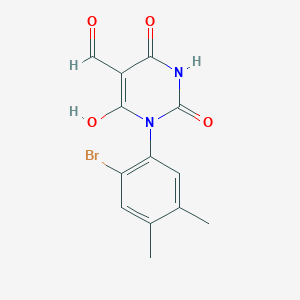

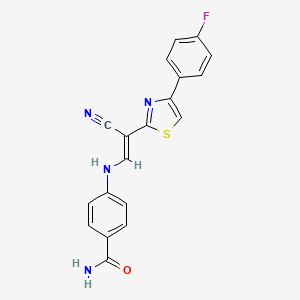

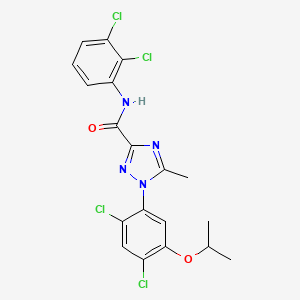

(5Z)-1-(2-bromo-4,5-dimethylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-1-(2-bromo-4,5-dimethylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C13H11BrN2O4 and its molecular weight is 339.145. The purity is usually 95%.

BenchChem offers high-quality (5Z)-1-(2-bromo-4,5-dimethylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-1-(2-bromo-4,5-dimethylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalysis

The pyranopyrimidine core, closely related to the chemical , is recognized for its broad synthetic applications and bioavailability in the medicinal and pharmaceutical industries. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, an isomer of the given compound, involves complex pathways and diverse catalysts. These catalysts include organocatalysts, metal catalysts, and nanocatalysts, among others. The application of hybrid catalysts in the synthesis of such structures has been a significant area of research, attracting global researchers to explore catalytic applications for developing lead molecules (Parmar, Vala, & Patel, 2023).

Optical Sensors and Biochemical Significance

Derivatives of pyrimidine, similar to the compound , are extensively used as recognition units in the synthesis of optical sensors due to their ability to form coordination as well as hydrogen bonds. These derivatives are not only vital for sensing materials but also have a range of biological and medicinal applications. Pyrimidine derivatives are particularly noted for their roles in optical sensing, covering a wide range of literature from 2005 to 2020 (Jindal & Kaur, 2021).

Optoelectronic Materials

Compounds with pyrimidine rings, akin to the compound , are integral in creating novel optoelectronic materials. These materials, including luminescent small molecules and chelate compounds with a pyrimidine ring, are crucial for photo- and electroluminescence. The incorporation of pyrimidine fragments into π-extended conjugated systems significantly contributes to the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Pyrimidine derivatives also show potential as photosensitizers for dye-sensitized solar cells and as thermally activated delayed fluorescence emitters (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Molecular Interactions and Stability

The study of tautomeric equilibria of purine and pyrimidine bases, like the given compound, helps understand molecular interactions and their influence on the relative stability of tautomeric forms. Infrared studies of these equilibria provide crucial information about the isolated bases, their interactions with the environment, and their potential biological significance. The understanding of these interactions is essential in exploring the effects of molecular interactions on the stability and function of purines and pyrimidine bases (Person et al., 1989).

properties

IUPAC Name |

1-(2-bromo-4,5-dimethylphenyl)-6-hydroxy-2,4-dioxopyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O4/c1-6-3-9(14)10(4-7(6)2)16-12(19)8(5-17)11(18)15-13(16)20/h3-5,19H,1-2H3,(H,15,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEOUBWMXPZEMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)N2C(=C(C(=O)NC2=O)C=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-1-(2-bromo-4,5-dimethylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2503451.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503457.png)

![methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B2503466.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2503467.png)

![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2503468.png)

![N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2503469.png)